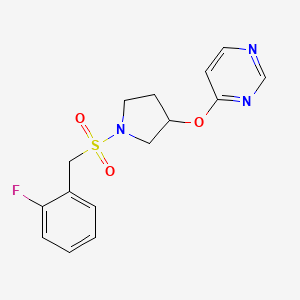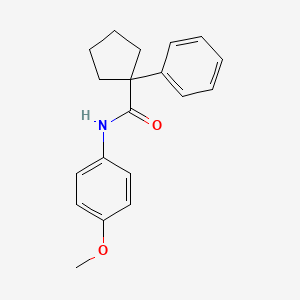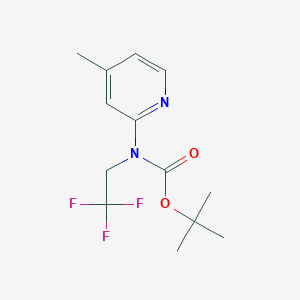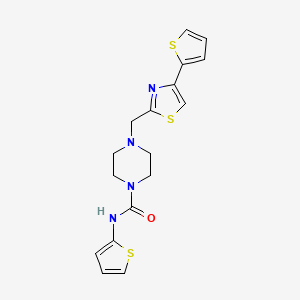
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyrimidine ring via an oxygen atom. The pyrrolidine ring is further functionalized with a sulfonyl group attached to a fluorobenzyl group . The structure of the molecule can influence its biological activity, with different stereoisomers and spatial orientations of substituents leading to different biological profiles .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, reactions at the benzylic position (the carbon adjacent to the aromatic ring) are common in organic chemistry . These can include free radical reactions, nucleophilic substitutions, and oxidations .作用機序
The mechanism of action of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves the inhibition of specific enzymes that are involved in the regulation of various cellular processes. This compound has been shown to inhibit the activity of kinases, such as PI3K, mTOR, and CDKs, which are involved in cell proliferation and survival. It also inhibits the activity of proteases, such as MMPs and cathepsins, which are involved in the degradation of extracellular matrix and tissue remodeling. By inhibiting these enzymes, this compound can prevent the progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of specific enzymes, which leads to the inhibition of cell proliferation, migration, and invasion. It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB, which is a key regulator of inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine in lab experiments is its specificity towards specific enzymes, which allows for targeted inhibition of cellular processes. This compound has also shown promising results in preclinical studies, indicating its potential for therapeutic applications. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine. One direction is to explore its potential as a therapeutic agent for cancer and inflammation. Further preclinical studies are needed to determine its efficacy and safety in animal models. Another direction is to investigate its potential as a tool for studying specific cellular processes, such as cell proliferation and migration. This compound can also be modified to obtain different derivatives with improved solubility and specificity towards specific enzymes. Overall, this compound has shown promising results in scientific research and has the potential for various applications in drug development.
合成法
The synthesis of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves the reaction of 2-Fluorobenzylamine with Pyrimidine-4-carboxylic acid, followed by the addition of N-(tert-butoxycarbonyl)-L-proline and a coupling reagent. The resulting compound is then deprotected to obtain the final product. This method has been reported in the literature and can be modified to obtain different derivatives of pyrimidine.
科学的研究の応用
4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of several enzymes, including kinases and proteases, which play a crucial role in the pathogenesis of these diseases. Preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth and reducing inflammation in animal models.
特性
IUPAC Name |
4-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-14-4-2-1-3-12(14)10-23(20,21)19-8-6-13(9-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKKPIRVFJXDPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2397756.png)


![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)

![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)
![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)




